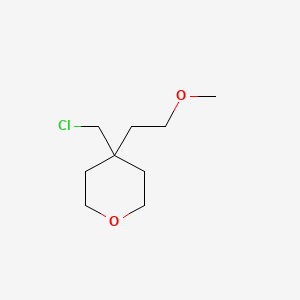
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a chloromethyl group and a methoxyethyl group attached to the tetrahydropyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiol compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts; reactions are conducted under anhydrous conditions or in the presence of inert gases.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism of action of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)tetrahydro-2h-pyran: Lacks the methoxyethyl group, leading to different chemical reactivity and applications.
4-(Methoxyethyl)tetrahydro-2h-pyran: Lacks the chloromethyl group, resulting in different substitution and reaction patterns.
4-(Hydroxymethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activity.
属性
分子式 |
C9H17ClO2 |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C9H17ClO2/c1-11-5-2-9(8-10)3-6-12-7-4-9/h2-8H2,1H3 |
InChI 键 |
XRKULPTTZWQWIW-UHFFFAOYSA-N |
规范 SMILES |
COCCC1(CCOCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
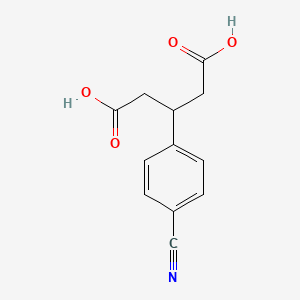
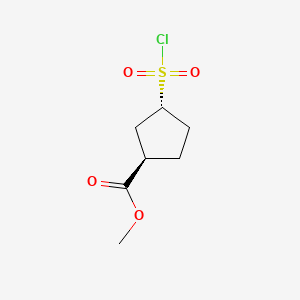

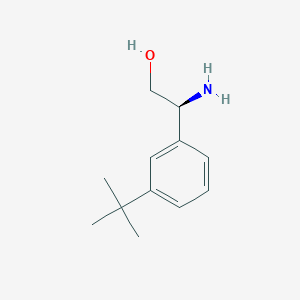
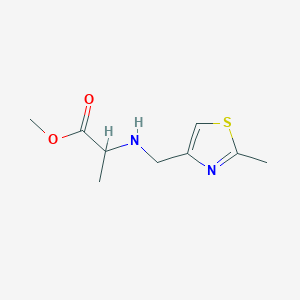
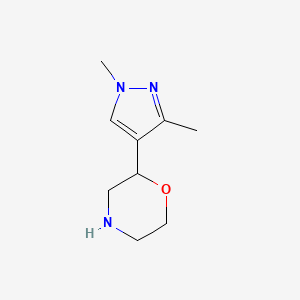


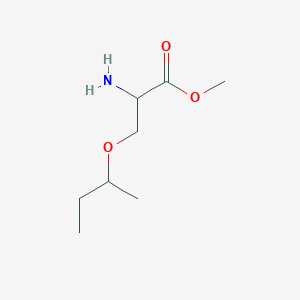
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
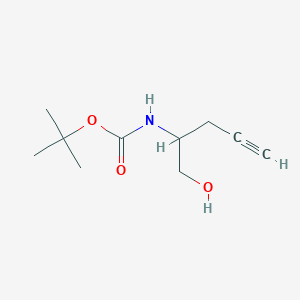
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
